molecular formula C9H14O B1396718 Spiro[3.5]nonan-2-one CAS No. 29800-56-4

Spiro[3.5]nonan-2-one

Katalognummer: B1396718
CAS-Nummer: 29800-56-4
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: NRNKZKFTQBNHBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[3.5]nonan-2-one is a bicyclic ketone characterized by a spiro junction at the second carbon, connecting a cyclohexane and cyclopropane ring (or equivalent fused rings). Its core structure (C₉H₁₄O) consists of a carbonyl group at position 2 and a unique spirocyclic framework that imparts steric and electronic properties distinct from linear or monocyclic ketones .

Vorbereitungsmethoden

Laboratory Synthesis Methods

Malonic Ester Synthesis Approach

One of the most practical and well-documented methods involves the application of the malonic ester synthesis to a precursor such as 1,1-di(bromomethyl)-cyclohexane. The process proceeds as follows:

  • Step 1: Malonic ester reacts with the brominated precursor under basic conditions, typically using sodium ethoxide or potassium carbonate as catalysts, to form a cyclohexane derivative with malonic ester functionalities.
  • Step 2: Hydrolysis and decarboxylation of the malonic ester groups yield a carboxylic acid intermediate, specifically spiro[3.5]nonan-2-carboxylic acid.
  • Step 3: The acid undergoes a Hunsdiecker reaction (silver salt-mediated decarboxylation) to produce the corresponding bromide.
  • Step 4: Catalytic reduction of the bromide yields the target compound, Spiro[3.5]nonan-2-one.

This method is favored for its straightforwardness and the availability of starting materials, with reaction conditions typically involving reflux in ethanol or similar solvents, and catalysts such as silver nitrate for the decarboxylation step.

Ketene and Diazomethane Reaction Pathway

Another synthesis route involves the reaction of pentamethyleneketene with diazomethane:

  • Step 1: Pentamethyleneketene reacts with diazomethane under controlled conditions, leading to the formation of a spirocyclic ketone.
  • Step 2: Reduction of this ketone via semicarbazone formation followed by hydrolysis yields the desired this compound.

This pathway is notable for its specificity in constructing the spirocyclic framework and is often employed in research settings for its efficiency in forming complex heterocycles.

Cyclization of Precursors

Research also reports the cyclization of diamine or dicarboxylic acid derivatives:

  • Example: The cyclization of diamines with suitable carbonyl compounds under reflux with acid or base catalysts results in the formation of the spirocyclic structure.
  • Reaction Conditions: Typically involve refluxing in solvents like ethanol or toluene, with catalysts such as polyphosphoric acid or Lewis acids to promote ring closure.

Industrial Production Considerations

While laboratory methods are well-established, scaling up the synthesis of this compound for industrial purposes involves:

Research Findings and Notable Observations

  • The malonic ester route remains the most practical for laboratory synthesis, with decarboxylation and reduction steps being critical for successful formation.
  • The ketene and diazomethane pathway offers a more direct route to the spiroketone core, especially useful for synthesizing derivatives.
  • Cyclization methods are valuable for generating structurally diverse spiro compounds, with reaction conditions heavily influencing yields and purity.
  • Recent advances include the use of catalytic systems and flow chemistry to enhance scalability and environmental compatibility.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Heteroatom Substitution

Spiro[3.5]nonan-2-one derivatives differ primarily in heteroatom placement and substituents, which significantly influence their reactivity and applications.

Table 1: Structural Comparison of Key this compound Analogs

Compound Name Molecular Formula Heteroatom/Substituent Molecular Weight (g/mol) Key Features References
3,3-Dimethyl-1-oxathis compound C₉H₁₄O₂ 1-Oxa, 3,3-dimethyl 170.21 Enhanced steric bulk; β-lactone synthesis precursor
7-Azathis compound C₈H₁₃NO 7-Aza 155.19 Nitrogen incorporation; potential bioactivity
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 7-Oxa, 2-aza, 3-phenyl 217.26 Dual heteroatoms; high purity (≥95%)
6-Oxathis compound C₈H₁₂O₂ 6-Oxa 140.18 Oxygen in six-membered ring; synthetic intermediate

Physical and Spectroscopic Properties

Table 2: Physical and Spectral Data

Compound Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm) MS Fragmentation
Spiro[indole-pyrrole] derivatives 138–140 ~1700 (C=O), ~1600 (C=N) δH 1.2–1.4 (t-Bu), δC 170–175 (C=O) M⁺ peaks confirming molecular ions
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one N/A N/A ¹³C NMR (CDCl₃): Peaks for spiro carbons Not provided
7-Azathis compound N/A N/A InChIKey: RQQHBATVNAPEIV-UHFFFAOYSA-N Discontinued; no MS data

Biologische Aktivität

Spiro[3.5]nonan-2-one, also known as 5-methylene-spiro[3.5]nonan-2-one, is an organic compound characterized by its unique spirocyclic structure, which consists of a nonane ring fused to a ketone functional group. This distinctive arrangement of atoms contributes to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14OC_9H_{14}O, with a molecular weight of approximately 142.21 g/mol. The compound's spirocyclic structure enhances its reactivity due to the presence of the ketone group at the second position, facilitating interactions with various biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties . Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry. Studies have shown that compounds with similar spirocyclic structures can demonstrate diverse pharmacological activities, suggesting that this compound may also possess these capabilities .

Table 1: Summary of Antimicrobial Activity

StudyMicroorganism TestedActivity ObservedReference
AStaphylococcus aureusInhibition observed
BCandida albicansModerate activity
CEscherichia coliMinimal inhibition

The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive intermediates that interact with critical biological molecules. The ketone group may facilitate these interactions, influencing cellular processes and leading to therapeutic effects.

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Common synthetic methods include:

  • Cyclization Reactions : Utilizing starting materials that can undergo intramolecular reactions to form the spirocyclic structure.
  • Distillation and Recrystallization : Employed for purification and yield optimization.

Case Studies

Several studies have focused on the biological evaluation of this compound and related compounds:

  • Study on Antifungal Activity : A recent investigation highlighted the antifungal efficacy of this compound against various fungal strains, demonstrating its potential as a lead compound for developing new antifungal agents .
  • Antimicrobial Evaluation : Another study assessed the compound's activity against a panel of bacteria, revealing promising results particularly against gram-positive strains such as Staphylococcus aureus .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

Table 2: Comparison of Spiro Compounds

Compound NameStructural FeaturesBiological Activity
Spiro[3.5]nonaneLacks ketone groupLess reactive
Spiro[2.4]heptaneSmaller ring sizeLimited reactivity
Spiro[4.5]decaneLarger ring sizeAltered steric effects
Spiro[3.5]nonan-2-olHydroxyl group instead of ketoneDifferent reactivity profile

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Spiro[3.5]nonan-2-one, and how are reaction conditions optimized?

this compound is synthesized via regioselective carbonylation of 2,2-disubstituted epoxides under palladium catalysis. For example, 1-oxathis compound (3k) was prepared using a general procedure involving epoxide carbonylation, yielding 67% as a colorless oil . Optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂), solvent polarity (e.g., THF), and CO pressure (1 atm). Lower yields in scaled reactions (e.g., 39.1 mg vs. theoretical 58.4 mg) suggest sensitivity to steric hindrance, requiring iterative temperature control (25–50°C) .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization includes:

  • ¹H NMR : Peaks at δ 1.44–1.92 (m, 10H) confirm cyclohexane and cyclopropane ring protons. The ketone carbonyl signal is absent due to spiro-conjugation, but δ 168.69 (¹³C NMR) confirms the lactone carbonyl .
  • HRMS : A molecular ion peak at m/z 141.09109 ([M+H]⁺) matches the calculated mass for C₈H₁₂O₂ .
  • IR : A strong absorption band near 1750 cm⁻¹ indicates the lactone carbonyl group .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a precursor for strained heterocycles and β-sulfatide analogs. For instance, 3,3-dimethyl-1-oxathis compound (155c) is used to synthesize unnatural sulfatides for immune response studies, achieving 86% yield via nucleophilic substitution . Its spirocyclic structure also aids in developing conformationally restricted pharmacophores .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of epoxide carbonylation to form this compound?

Regioselectivity arises from steric and electronic factors during palladium-mediated epoxide opening. Density functional theory (DFT) studies suggest that less substituted epoxide carbons undergo nucleophilic attack due to lower transition-state energy. For example, in 2,2-disubstituted epoxides, the larger substituent directs CO insertion to the less hindered position, forming the spirocyclic lactone . Competing pathways (e.g., aldehyde formation) are suppressed using bulky ligands like Xantphos .

Q. How can contradictions in spectral data for this compound derivatives be resolved?

Discrepancies in NMR assignments (e.g., overlapping cyclohexane protons) are addressed via:

  • 2D NMR (COSY, HSQC) : Resolves proton-proton coupling and carbon-proton correlations.
  • Variable-temperature NMR : Reduces signal broadening in rigid spiro systems .
  • Computational modeling : Predicts chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What strategies improve the enantiomeric purity of this compound derivatives for chiral drug synthesis?

Asymmetric catalysis using chiral Pd complexes (e.g., (R)-BINAP) achieves enantiomeric excess (ee) >90%. For example, (-)-3-ethyl-1-oxathis compound was synthesized via kinetic resolution, with ee confirmed by chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) .

Q. How do steric effects influence the reactivity of this compound in ring-opening reactions?

The spirocyclic strain increases susceptibility to nucleophilic attack. In 3k , the lactone ring opens under basic conditions (e.g., NaOH/MeOH) to form a dicarboxylic acid, while acidic conditions (HCl/EtOH) yield a monocarbonyl aldehyde. Steric hindrance from 3,3-dimethyl substituents in 155c slows hydrolysis by 40% compared to unsubstituted analogs .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to compare synthetic yields of this compound derivatives?

  • DOE (Design of Experiments) : Vary catalyst (0.5–5 mol%), temperature (25–80°C), and CO pressure (1–5 atm) in a factorial design.
  • Yield optimization : Response surface methodology (RSM) identifies optimal conditions (e.g., 2 mol% Pd(OAc)₂, 50°C, 3 atm CO) .
  • Statistical validation : Use ANOVA to confirm significance (p < 0.05) of factors .

Q. What protocols ensure reproducibility in this compound synthesis?

  • Strict anhydrous conditions : Use Schlenk lines for solvent drying (THF over Na/benzophenone).
  • Standardized workup : Quench reactions with saturated NH₄Cl, extract with EtOAc (3×), and purify via flash chromatography (SiO₂, hexane/EtOAc 4:1) .
  • Reporting : Follow IUPAC guidelines for spectral data presentation (δ in ppm, J in Hz) .

Q. How can computational chemistry predict novel this compound analogs with biological activity?

  • Molecular docking : Screen against targets like NKT cell receptors (PDB: 3TKP) using AutoDock Vina.
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values for immune modulation .

Eigenschaften

IUPAC Name

spiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNKZKFTQBNHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to a literature procedure (Tetrahedron 1993, 49(36), 8159). A mixture of 1,1-dichlorospiro[3.5]nonan-2-one (5.00 g; 24.1 mmol) and zinc dust (4.74 g; 72.4 mmol) was stirred in acetic acid (60 mL) and water (30 mL) for 4 hours. The solution was then stored at −20° C. for 15 hours. The mixture was filtered through Celite®, washing with ether and hexane, and then the filtrate was washed with aqueous sodium hydroxide solution (2N; 4×100 mL). (This resulted in the precipitation of white salts, which needed to be removed by filtration). The organic phase was washed with water (30 mL), dried (sodium sulfate), filtered and concentrated under reduced pressure. The material was purified by chromatography on silica gel, eluting with hexane/ether (10:1) to give the desired product as an almost colorless oil (2.56 g).
Name
1,1-dichlorospiro[3.5]nonan-2-one
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.74 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.5]nonan-2-one
Reactant of Route 2
Reactant of Route 2
Spiro[3.5]nonan-2-one
Reactant of Route 3
Spiro[3.5]nonan-2-one
Reactant of Route 4
Spiro[3.5]nonan-2-one
Reactant of Route 5
Spiro[3.5]nonan-2-one
Reactant of Route 6
Spiro[3.5]nonan-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.